molecular formula C11H12N2O2 B1623114 6,7-Dimethoxy-4-methylquinazoline CAS No. 4015-31-0

6,7-Dimethoxy-4-methylquinazoline

Cat. No. B1623114
CAS RN: 4015-31-0
M. Wt: 204.22 g/mol
InChI Key: IVRQVBUDDJNGRF-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-methylquinazoline is a chemical compound with the linear formula C11H12N2O2 . It has a molecular weight of 204.23 and is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-4-methylquinazoline contains a total of 28 bonds, including 16 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 aromatic ethers, and 1 Pyrimidine .

Scientific Research Applications

Anticancer Applications

6,7-Dimethoxy-4-methylquinazoline has shown potential in anticancer applications. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, closely related to 6,7-Dimethoxy-4-methylquinazoline, has been identified as a potent inducer of apoptosis and a promising anticancer clinical candidate due to its efficacy in breast and other cancer models and its ability to penetrate the blood-brain barrier (Sirisoma et al., 2009).

Anticonvulsant Effects

Research has also explored the anticonvulsant effects of 6,7-dimethoxyisoquinoline derivatives, demonstrating that some compounds in this category can effectively counteract seizures in animal models (Gitto et al., 2010).

Anti-tubercular Activity

Studies have identified novel inhibitors of Mycobacterium tuberculosis among 4-anilinoquinolines and 4-anilinoquinazolines, including compounds with the 6,7-dimethoxyquinazoline structure. These compounds have demonstrated significant inhibition of the bacterium with limited toxicity, making them candidates for further medicinal chemistry development (Asquith et al., 2019).

Antimalarial Activity

6,7-Dimethoxyquinazoline-2,4-diamines, including derivatives of 6,7-dimethoxy-4-methylquinazoline, have been synthesized and evaluated for their antimalarial activity. One particular compound showed high antimalarial activity, presenting as a promising drug lead (Mizukawa et al., 2021).

VEGFR-2 Receptor Tyrosine Kinase Inhibition

6,7-Dimethoxyquinazoline derivatives have been synthesized targeting EGFR and VEGFR-2 tyrosine kinases. These compounds displayed significant enzymatic inhibition of VEGFR-2, suggesting their potential as selective inhibitors for therapeutic applications (Garofalo et al., 2011).

DNA-Binding and Cytotoxic Activities

N-alkylanilinoquinazoline derivatives, including those with a 6,7-dimethoxyquinazoline structure, have shown potential as cytotoxic agents and DNA intercalating agents. Their ability to bind DNA and their cytotoxic activities against various cancer cell lines have been studied, underscoring their potential in cancer treatment (Garofalo et al., 2010).

Analgesic and Anti-Inflammatory Effects

The compound 1-(4'-dimethylaminophenyl)-6, 7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown pronounced analgesic and anti-inflammatory effects in various models, potentially useful as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

Mechanism of Action

While the specific mechanism of action for 6,7-Dimethoxy-4-methylquinazoline is not available, similar compounds have been studied. For example, new 6,7-dimethoxy-4-anilinoquinazoline derivatives have been assessed as potent VEGFR-2 inhibitors .

Safety and Hazards

Sigma-Aldrich provides 6,7-Dimethoxy-4-methylquinazoline to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

Research on 6,7-Dimethoxy-4-methylquinazoline and similar compounds is ongoing. For instance, a series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines . This suggests that 6,7-Dimethoxy-4-methylquinazoline and similar compounds may have potential applications in cancer treatment .

properties

IUPAC Name

6,7-dimethoxy-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-8-4-10(14-2)11(15-3)5-9(8)13-6-12-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRQVBUDDJNGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC2=CC(=C(C=C12)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401881
Record name 6,7-dimethoxy-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-4-methylquinazoline

CAS RN

4015-31-0
Record name 6,7-dimethoxy-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4,5-dimethoxyacetophenone (5.0 g) and boron trifluoride etherate (1.5 mL) were heated in formamide (80 mL) at 140° C. for 18 h. The reaction mixture was cooled to room temperature and extracted three times with benzene. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under vacuum. Flash chromatography on silical gel, eluting with a mixture of 98/2 dichloromethane/methanol gave 4-methyl-6,7-dimethoxyquinazoline (D-1) as a yellow solid, 3.43 g; 1H NMR (CDCl3, 300 MHz) 8.99 (s, 1H), 7.30 (s, 1H), 7.18 (s, 1H), 4.05 (s, 6H), 2.87 (s, 1H) ppm; MS (ES) 205 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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